2-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide
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Overview
Description
2-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a nitro group, a methyl group, and a pyridazinyl-phenyl moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been shown to interact with various biological targets .
Mode of Action
It is known that the pyrrolidine ring, a common feature in this compound, can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been shown to exhibit various biological activities .
Action Environment
It is known that the environment can significantly impact the activity of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Nitration of 2-methylbenzoic acid: The starting material, 2-methylbenzoic acid, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position, yielding 2-methyl-3-nitrobenzoic acid.
Amidation: The 2-methyl-3-nitrobenzoic acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl₂). The acid chloride is subsequently reacted with 4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and amidation steps, ensuring high yield and purity. Additionally, the use of automated systems for reagent addition and temperature control would be crucial to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in 2-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide can undergo reduction to form the corresponding amine. Common reagents for this reduction include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Halogenation: Bromine with iron(III) bromide (FeBr₃) as a catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products
Reduction: 2-methyl-3-amino-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide.
Halogenation: 2-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)-2-bromophenyl)benzamide.
Hydrolysis: 2-methyl-3-nitrobenzoic acid and 4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline.
Scientific Research Applications
Chemistry
In chemistry, 2-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural features that may interact with biological targets. It could be investigated for its activity against various biological pathways, potentially leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its aromatic and heterocyclic components.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-nitrobenzoic acid: Lacks the pyridazinyl-phenyl moiety, making it less complex and potentially less biologically active.
4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline:
Uniqueness
2-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-3-nitro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-15-18(5-4-6-20(15)27(29)30)22(28)23-17-9-7-16(8-10-17)19-11-12-21(25-24-19)26-13-2-3-14-26/h4-12H,2-3,13-14H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOJYGJNWMCBSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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